3-(2-(4-Pyridinyl)vinyl)phenol
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Overview
Description
3-(2-(4-Pyridinyl)vinyl)phenol is an organic compound with the molecular formula C13H11NO It is characterized by the presence of a phenol group and a pyridine ring connected via a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-(4-Pyridinyl)vinyl)phenol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Pyridinyl)vinyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-(2-(4-Pyridinyl)vinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its structural similarity to bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(2-(4-Pyridinyl)vinyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Pyridin-4-yl)vinyl)phenol: Similar structure but with different substitution patterns.
Pyridinium salts: Structurally related compounds with diverse biological activities.
Uniqueness
3-(2-(4-Pyridinyl)vinyl)phenol is unique due to its specific combination of a phenol group and a pyridine ring connected via a vinyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
5444-93-9 |
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Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-[(E)-2-pyridin-4-ylethenyl]phenol |
InChI |
InChI=1S/C13H11NO/c15-13-3-1-2-12(10-13)5-4-11-6-8-14-9-7-11/h1-10,15H/b5-4+ |
InChI Key |
FIPNDRODDFDFAS-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC2=CC=NC=C2 |
Origin of Product |
United States |
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